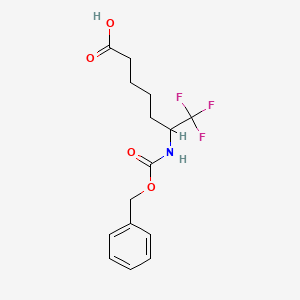

![molecular formula C18H16N2O3S B2440380 Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-20-8](/img/structure/B2440380.png)

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound that belongs to the class of benzothiazoles . It is a heterocyclic building block used in chemical synthesis . It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . In addition, it can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Applications De Recherche Scientifique

Crystal Engineering

Research by Johnstone et al. (2010) explores the application of pressure in crystal engineering to induce a phase transition in a structure related to Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate. They demonstrate that under high pressure, the crystal structure of Methyl 2-(carbazol-9-yl)benzoate, which is similar in composition, transitions from a high-Z' structure to a more efficiently packed structure, highlighting the influence of molecular conformation and packing efficiency in crystal engineering Johnstone et al., 2010.

Synthetic Chemistry

In the realm of synthetic chemistry, Bhoi et al. (2016) discuss the synthesis of novel benzothiazole derivatives through a one-pot, microwave-assisted process. This work emphasizes the utility of this compound in facilitating the development of new compounds with potential antibacterial, antioxidant, and antitubercular activities, showcasing the compound's role in creating biologically active molecules Bhoi et al., 2016.

Biological Evaluation

The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives as potential antineoplastic and antifilarial agents were explored by Ram et al. (1992). This study indicates the potential of this compound derivatives in the development of treatments for cancer and filarial infections Ram et al., 1992.

Material Science

Ates et al. (2015) synthesized a derivative, Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB), and studied its electropolymerization for potential supercapacitor and biosensor applications. This research underscores the versatility of this compound in the field of material science, particularly in the development of novel polymeric materials for energy storage and biosensing Ates et al., 2015.

Orientations Futures

The future directions for “Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” and similar compounds involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, safety and hazards, and potential applications . There is a need for more research to fully understand these aspects and to develop new drugs and materials and new synthetic approaches and patterns of reactivity .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to affect certain pathways that result in their anti-tubercular activity .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Propriétés

IUPAC Name |

methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAVIWPLKXYHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)